

Spectroscopic Data Elucidation: A Technical Guide to Leptosin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Leptosin J*

Cat. No.: *B608525*

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For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectroscopic data of a natural product identified as "Leptosin." However, a critical clarification is necessary at the outset. The name "Leptosin" is colloquially used for two distinct molecules in scientific literature. This guide will first address the originally requested cytotoxic compound, **Leptosin J**, and then provide a comprehensive analysis of the more extensively documented and publicly detailed molecule, Leptosin, a glycoside found in Manuka honey.

Leptosin J: A Note on Data Availability

Leptosin J is part of a series of cytotoxic epipolythiodioxopiperazines isolated from the marine fungus *Leptosphaeria* sp.^[1] These compounds, including **Leptosin J**, were first reported in the mid-1990s, and their structures were elucidated using spectroscopic methods.^[1] Despite extensive searches of publicly available scientific databases, the detailed, raw spectroscopic data (NMR chemical shifts, coupling constants, and mass spectrometry fragmentation data) for **Leptosin J** are not readily accessible. This information is likely contained within the full-text articles of specialized, subscription-based scientific journals which are not available through open-access search.

Leptosin from Manuka Honey: A Detailed Spectroscopic Analysis

In contrast, a significant body of data is available for a different molecule, a glycoside also named Leptosin (and sometimes referred to as Leptosperin). This compound, identified as methyl syringate 4-O- β -D-gentiobiose, is a key chemical marker in Manuka honey.[2][3][4] The following sections provide a detailed technical overview of its spectroscopic data.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry has been crucial in determining the molecular formula and fragmentation pattern of Leptosin from Manuka honey.

Ion Mode	Mass Analyzer	m/z	Interpretation
Negative ESI	Quadrupole Tandem MS	535.1	[M-H] ⁻
Negative ESI-MS/MS	Quadrupole Tandem MS	211	Fragment ion corresponding to the aglycone (methyl syringate)

Nuclear Magnetic Resonance (NMR) Data

The structural elucidation of Leptosin from Manuka honey has been heavily reliant on one- and two-dimensional NMR spectroscopy. The following tables summarize the ¹H and ¹³C NMR chemical shifts.

¹H NMR Spectroscopic Data (500 MHz, CD₃OD)

Atom	Chemical Shift (δ , ppm)	Multiplicity	J (Hz)
2, 6	7.34	s	
3,5-OCH ₃	3.887	s	
COOCH ₃	3.885	s	
1'	5.07	d	7.8
2'	3.50	dd	7.8, 9.3
3'	3.40	m	
4'	3.40	m	
5'	3.40	m	
6'a	3.77	dd	4.9, 12.0
6'b	4.01	brd	12.0
1''	4.20	d	7.8
2''	3.10	dd	7.8, 9.3
3''	3.20	m	
4''	3.20	m	
5''	3.05	ddd	2.2, 5.9, 9.0
6''a	3.60	dd	5.9, 12.0
6''b	3.80	dd	2.2, 12.0

¹³C NMR Spectroscopic Data (125 MHz, CD₃OD)

Atom	Chemical Shift (δ , ppm)
1	127.2
2, 6	108.3
3, 5	154.3
4	140.0
3,5-OCH ₃	57.0
COOCH ₃	168.1
COOCH ₃	52.8
1'	104.1
2'	75.6
3'	77.7
4'	71.3
5'	78.0
6'	69.1
1''	104.3
2''	75.1
3''	77.8
4''	71.5
5''	77.8
6''	62.7

Experimental Protocols

The following methodologies are based on the published literature for the spectroscopic analysis of Leptosin from Manuka honey.

Sample Preparation and Isolation

Leptosin is typically isolated from Manuka honey through a series of chromatographic techniques. A common workflow involves initial fractionation on a C18 solid-phase extraction column, followed by further purification using open column chromatography on Diaion HP20. The final purified compound is obtained as a white powder.

Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary method for mass analysis.

- Instrumentation: An HPLC system (e.g., Agilent 1100) coupled to a quadrupole tandem mass spectrometer (e.g., API3000) is used.
- Ionization: Electrospray ionization (ESI) in the negative ion mode is employed.
- Parameters: Typical electrospray voltage is 4500 V with a source temperature of 450 °C.
- Analysis: Data is acquired through mass scans (e.g., Q1 multiple ion scan for m/z 535.1) and multiple-reaction monitoring (MRM) for fragmentation analysis (e.g., transition from 535.1 to 221.1).^{[2][3]}

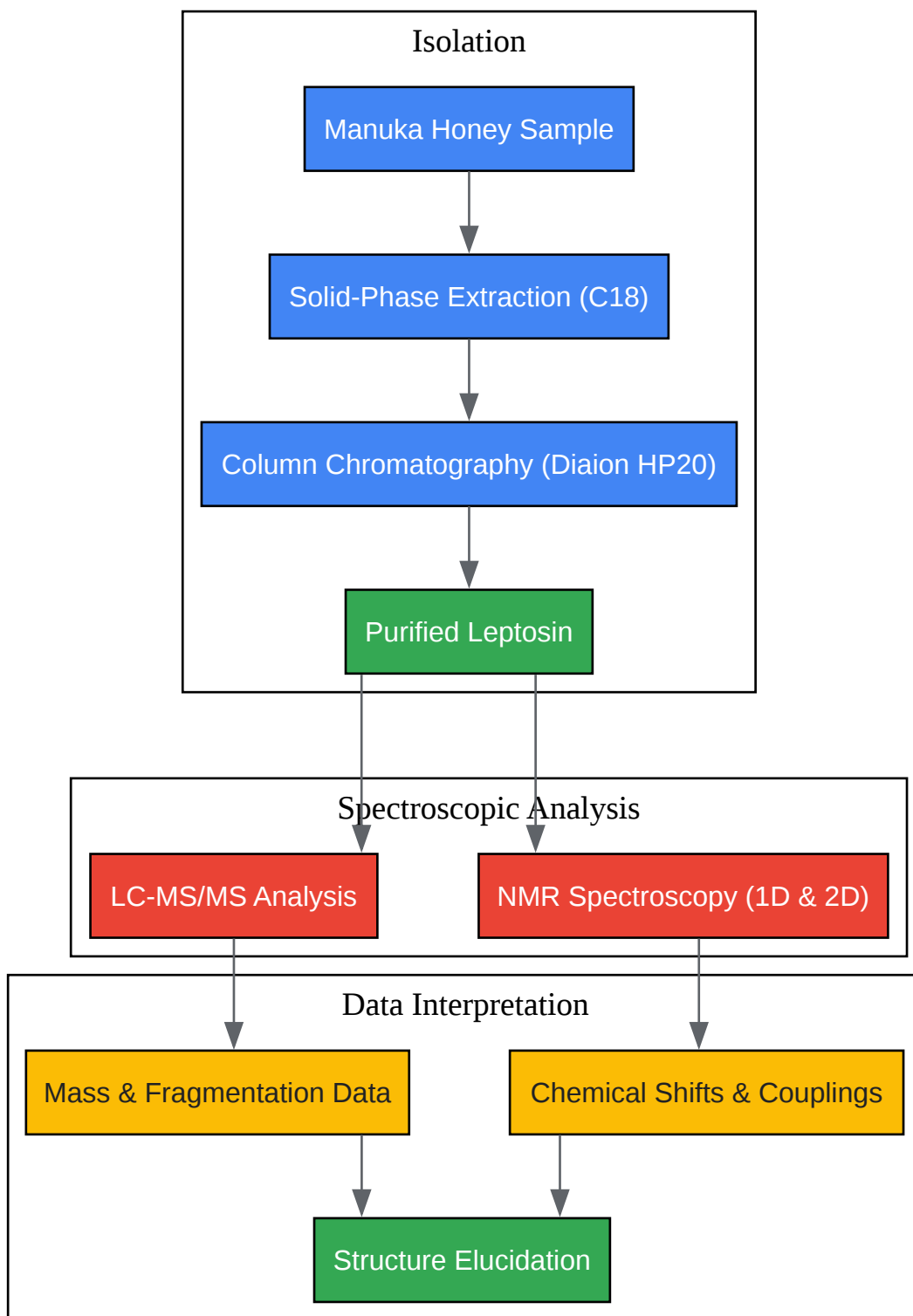
NMR Spectroscopy

NMR spectra are recorded on a high-field spectrometer.

- Instrumentation: A 500 MHz NMR spectrometer (e.g., Varian Unity 500) is used for both ^1H and ^{13}C NMR.
- Solvent: Deuterated methanol (CD_3OD) is the solvent of choice.
- Referencing: Chemical shifts are referenced to the residual solvent peak (CD_3OD at 3.30 ppm for ^1H and 49.0 ppm for ^{13}C).
- Techniques: In addition to standard 1D ^1H and ^{13}C NMR, 2D techniques such as COSY, HSQC, and HMBC are utilized for complete structural assignment.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of Leptosin from Manuka honey.



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Caption: Workflow for the isolation and spectroscopic analysis of Leptosin.

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- To cite this document: BenchChem. [Spectroscopic Data Elucidation: A Technical Guide to Leptosin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608525#leptosin-j-spectroscopic-data-nmr-ms]

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